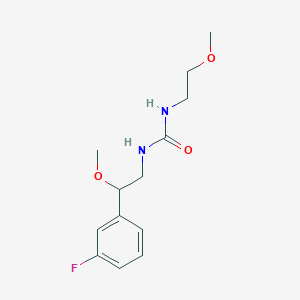
1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(2-methoxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(2-methoxyethyl)urea is a useful research compound. Its molecular formula is C13H19FN2O3 and its molecular weight is 270.304. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Interaction with DNA
- Schiff bases, including derivatives similar to the target compound, have been found to bind to DNA. A study by Ajloo et al. (2015) demonstrated that certain Schiff bases can intercalate with DNA, with metal derivatives showing more effectiveness. This finding is relevant for understanding the interactions between such compounds and genetic material (Ajloo et al., 2015).
Crystal Structure in Pesticides
- A study by Jeon et al. (2014) detailed the crystal structure of a benzoylurea pesticide, a category to which our compound of interest could potentially belong. This research contributes to our understanding of how such compounds behave in solid form (Jeon et al., 2014).
Hydrogen Bonding and Deprotonation Equilibria
- Pérez-Casas and Yatsimirsky (2008) investigated the hydrogen bonding and deprotonation equilibria in urea/thiourea derivatives. Their research helps in understanding the chemical behavior of such compounds in different solvents (Pérez-Casas & Yatsimirsky, 2008).
Antiproliferative Screening and Cancer Research
- Novel urea and bis-urea derivatives, including those with phenyl substituents, have been evaluated for antiproliferative activity. Perković et al. (2016) explored their potential in cancer research, particularly in targeting breast carcinoma (Perković et al., 2016).
Molecular Imaging Agents for Angiogenesis
- The formation of fluorine-18 labeled diaryl ureas for molecular imaging of angiogenic processes was studied by Ilovich et al. (2008). This research is significant for developing PET biomarkers and understanding angiogenesis (Ilovich et al., 2008).
Antioxidant Activity of Urea Derivatives
- Schiff bases and azetidines derived from phenyl urea derivatives were synthesized and evaluated for their antioxidant potentials by Nagavolu et al. (2017). This study contributes to the understanding of the medicinal and chemical significance of such compounds (Nagavolu et al., 2017).
Fluorogenic Ureas for Analyte Detection
- Bohne et al. (2005) investigated the solvatochromism of fluorogenic ureas, highlighting their potential in detecting various analytes, including carboxylic acids, alcohols, and fluoride ions (Bohne et al., 2005).
特性
IUPAC Name |
1-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O3/c1-18-7-6-15-13(17)16-9-12(19-2)10-4-3-5-11(14)8-10/h3-5,8,12H,6-7,9H2,1-2H3,(H2,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVNQLCGXPUTOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC(C1=CC(=CC=C1)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
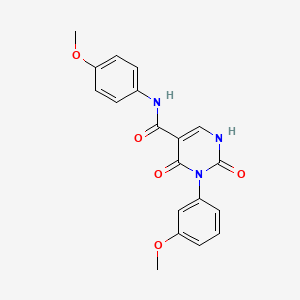

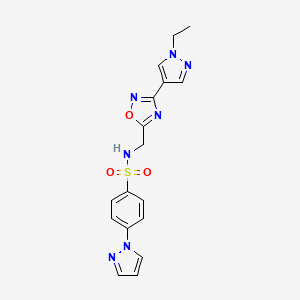
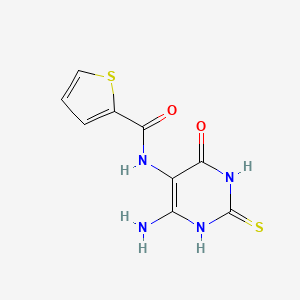
![2-fluoro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2373233.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2373236.png)
![5-Bromo-2-[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2373237.png)
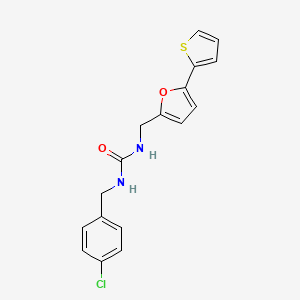
![1-Prop-2-enoyl-N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]piperidine-4-carboxamide](/img/structure/B2373239.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2373240.png)
![2-(3,5-Dimethylpyrazol-1-yl)-4-[2-(dimethylsulfamoylamino)ethyl]-1,3-thiazole](/img/structure/B2373243.png)
![N-(3-cyanophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2373245.png)

